molecular formula C37H64O6 B1251509 Chamuvarinin

Chamuvarinin

Cat. No. B1251509
M. Wt: 604.9 g/mol
InChI Key: IWOYCFRIFNMRSY-PWPZFVDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chamuvarinin is a natural product found in Uvaria chamae with data available.

Scientific Research Applications

Cytotoxic Properties and Chemical Structure

Chamuvarinin, a novel cytotoxic acetogenin identified in the roots of Uvaria chamae, exhibits significant cytotoxicity against certain cell lines due to its unique chemical structure, which includes a tetrahydropyran ring adjacent to a bis-tetrahydrofuran ring, marking a novel carbon skeleton for this compound class. The extensive use of NMR studies and high-resolution mass spectral measurements facilitated the elucidation of this compound's structure, highlighting its potential in cancer research due to its potent cytotoxic properties (Fall et al., 2004).

Synthetic Approaches

The first total synthesis of this compound was achieved through a stereocontrolled process, utilizing a convergent modular strategy. This synthesis not only established the compound's relative and absolute configuration but also contributed to the understanding of its structural complexity and potential for structural analogs with similar or enhanced biological activities (Florence et al., 2010).

Biogenetic Relationships

Research into the biogenetic relationships between this compound and other acetogenins like squamocin has provided insights into their biosynthetic pathways. Despite initial assumptions, studies have shown that squamocin is not a precursor of this compound, which was further substantiated by semisynthetic studies and has implications for understanding the biosynthesis and evolutionary development of these compounds (Derbré et al., 2007).

Anticancer and Antitrypanosomal Activities

The potent anticancer and antitrypanosomal activities of this compound and its analogs have been a significant focus, with studies demonstrating their efficacy against HeLa cancer cell lines and Trypanosoma brucei, the causative agent of African sleeping sickness. This research paves the way for the development of new therapeutic agents based on this compound's structure (Florence et al., 2013).

Trypanosoma Brucei Inhibition

This compound-based non-natural acetogenin analogs have shown promise as potent inhibitors of Trypanosoma brucei, offering a potential new class of treatments for Human African Trypanosomiasis (HAT), also known as African sleeping sickness. The synthesis of these analogs involved a divergent synthetic strategy, enabling rapid access to diastereochemical variations and highlighting the potential for developing effective anti-HAT agents (Florence et al., 2014).

properties

Molecular Formula

C37H64O6

Molecular Weight

604.9 g/mol

IUPAC Name

(2S)-4-[(13R)-13-[(2R,5R)-5-[5-(6-hexyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H64O6/c1-3-4-5-15-19-30-20-17-22-33(41-30)34-25-26-36(43-34)35-24-23-32(42-35)31(38)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)40-37(29)39/h27-28,30-36,38H,3-26H2,1-2H3/t28-,30?,31+,32+,33?,34?,35+,36?/m0/s1

InChI Key

IWOYCFRIFNMRSY-PWPZFVDCSA-N

Isomeric SMILES

CCCCCCC1CCCC(O1)C2CCC(O2)[C@H]3CC[C@@H](O3)[C@@H](CCCCCCCCCCCCC4=C[C@@H](OC4=O)C)O

Canonical SMILES

CCCCCCC1CCCC(O1)C2CCC(O2)C3CCC(O3)C(CCCCCCCCCCCCC4=CC(OC4=O)C)O

synonyms

chamuvarinin

Origin of Product

United States

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